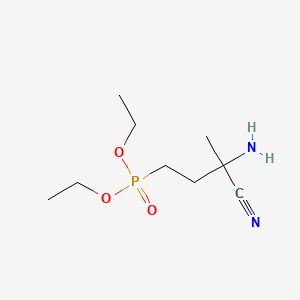

Phosphonic acid, (3-amino-3-cyanobutyl)-, diethyl ester

Description

Phosphonic acid derivatives, particularly diethyl esters, are pivotal in medicinal chemistry, agrochemicals, and materials science due to their stability and bioactivity. The compound “Phosphonic acid, (3-amino-3-cyanobutyl)-, diethyl ester” features a unique butyl backbone with both amino (-NH₂) and cyano (-CN) groups at the 3-position, linked to a diethyl phosphonate moiety. For instance, compounds with amino-cyano substituents (e.g., chromenyl derivatives in ) or branched alkyl chains (e.g., ) highlight the role of functional groups in modulating reactivity and biological activity .

Properties

IUPAC Name |

2-amino-4-diethoxyphosphoryl-2-methylbutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N2O3P/c1-4-13-15(12,14-5-2)7-6-9(3,11)8-10/h4-7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTOFVAGWGCORU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCC(C)(C#N)N)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N2O3P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30464772 | |

| Record name | Phosphonic acid, (3-amino-3-cyanobutyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684230-43-1 | |

| Record name | Phosphonic acid, (3-amino-3-cyanobutyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30464772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The carbanion generated from diethyl methylphosphonate (via deprotonation with n-BuLi or LHMDS) attacks electrophilic carbons in α-halo-β-cyanoamines. This method mirrors the synthesis of diethyl 4-(N,N-diethylamino)-3-benzyloxybutylphosphonate, where a phosphonate carbanion displaces a bromide in a protected azetidinium intermediate.

Key Conditions :

Limitations

Steric hindrance from the 3-amino-3-cyanobutyl group reduces reactivity, necessitating extended reaction times or elevated temperatures. Protection of the amino group (e.g., as a benzyl carbamate) is often required to prevent side reactions.

Multicomponent Reactions (MCRs)

MCRs offer atom-efficient pathways by combining aldehydes, malononitrile, and dialkyl phosphites. While originally developed for chromenylphosphonates, this strategy adapts to linear substrates.

PMDTA-Catalyzed Domino Reactions

Pentamethyldiethylenetriamine (PMDTA) catalyzes the Knoevenagel-phospha-Michael cascade. For the target compound, the reaction would involve:

- Knoevenagel condensation : Aldehyde + malononitrile → α,β-unsaturated nitrile.

- Phospha-Michael addition : Diethyl phosphite attacks the nitrile-activated alkene.

- Catalyst: 5–10 mol% PMDTA

- Solvent: Neat or DMSO

- Temperature: 60–80°C

- Yield: Up to 97% for chromenyl analogs

Substrate Modifications

Replacing salicylaldehyde with a linear aldehyde (e.g., 4-aminobutanal) could direct the reaction toward the desired product. However, competitive cyclization remains a challenge, requiring careful control of steric and electronic effects.

Hydrogenation of Nitro Precursors

Catalytic hydrogenation provides a route to introduce the amino group post-phosphonate formation. This method parallels the synthesis of N-hydroxy-2-oxindoles from nitroarylmalonates.

Stepwise Synthesis

- Nitro Intermediate : Diethyl (3-cyano-3-nitrobutyl)phosphonate is prepared via alkylation of diethyl phosphite with 3-cyano-3-nitrobutyl bromide.

- Reduction : Hydrogenation with Pd/C or Ra-Ni converts the nitro group to amine.

- Pressure: 1–3 atm H₂

- Solvent: MeOH/EtOAc

- Yield: 70–85% for analogous reductions

Alkylation of Cyanamide Derivatives

A less explored but promising method involves alkylating cyanamide-containing phosphonates. For instance, diethyl (3-aminopropyl)phosphonate reacts with cyanogen bromide to introduce the cyano group.

Reaction Scheme :

$$

\text{Diethyl (3-aminopropyl)phosphonate} + \text{BrCN} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

$$

Challenges :

- Competing side reactions (e.g., over-alkylation)

- Requires strict stoichiometric control

Comparative Analysis of Methods

Chemical Reactions Analysis

Reaction Mechanisms

The mechanism involves nucleophilic attack by the carbamate’s amine group on the alkylating agent, followed by cyclization. For instance, in the formation of 2k , the diethyl ester group stabilizes intermediates during cyclization, enabling the formation of a five-membered ring structure .

Byproducts and Side Reactions :

-

Intermolecular acylation : Competing reactions can lead to dimers or acylated byproducts if steric or electronic factors destabilize intermediates .

-

Steric effects : Bulky substituents (e.g., t-butyl esters) may suppress intermolecular reactions, favoring intramolecular cyclization .

Reactivity and Stability

Structural Variants and Derivatives

The diethyl ester group can be modified to alter reactivity. For example:

-

Thioester analogues : Replacement of the ester oxygen with sulfur enhances enzymatic stability .

-

Amide derivatives : Substitution with amide groups reduces hydrolytic liability .

This compound’s versatility stems from its ability to participate in both nucleophilic and electrophilic reactions, making it a valuable building block in organic synthesis. Further studies on its catalytic applications or biologics could expand its utility.

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity

Phosphonic acid derivatives have been studied for their antiviral properties, particularly against HIV. The compound's ability to inhibit viral replication makes it a candidate for further research in antiviral drug development. Studies indicate that modifications to the phosphonic acid structure can enhance its biological activity against various viral infections.

Anti-inflammatory Properties

Research has shown that phosphonic acid, (3-amino-3-cyanobutyl)-, diethyl ester exhibits anti-inflammatory effects. It has been explored for potential use in treating neurodegenerative diseases by modulating neuroinflammatory pathways. This application is particularly relevant given the increasing prevalence of neurodegenerative disorders.

Enzyme Interactions

The compound has been observed to interact effectively with various enzymes and receptors. Understanding these interactions is vital for optimizing its use in drug design and development. For example, phosphonic acids can bind to specific targets, influencing their activity and stability .

Agricultural Applications

Phosphonic acid derivatives are also significant in agricultural chemistry. They are employed as:

- Fungicides : Their ability to inhibit fungal growth makes them suitable for developing agricultural fungicides.

- Plant Growth Regulators : These compounds can influence plant growth and development, enhancing crop yield and resistance to diseases.

Case Study 1: Antiviral Research

A study investigated the efficacy of phosphonic acid derivatives in inhibiting HIV replication. The results indicated that modifications to the amino and cyano groups significantly enhanced antiviral activity, suggesting a pathway for developing new antiviral agents.

Case Study 2: Agricultural Use

Research on the application of phosphonic acids as fungicides demonstrated their effectiveness against common agricultural pathogens. Field trials showed improved crop yields and reduced disease incidence when treated with these compounds .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Phosphonic acid, (3-cyano-2-methyl-2-propenyl)-diethyl ester | Contains a cyano group on a propenyl chain | More reactive due to the double bond |

| Phosphonic acid, (2-amino-3-cyano-4H-chromen-4-yl) diethyl ester | Incorporates a chromenyl structure | Exhibits distinct biological activities related to flavonoids |

| Phosphoric acid diethyl ester | Lacks amino and cyano groups | More commonly used as a general reagent |

This table highlights the unique structural features of this compound compared to other compounds in its class.

Mechanism of Action

The mechanism of action of phosphonic acid, (3-amino-3-cyanobutyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The specific pathways involved depend on the biological system and the target enzyme.

Comparison with Similar Compounds

Structural Analogues by Substituent Type

Amino-Containing Phosphonates

- Diethyl (R)-(−)-(1-Amino-3-Methylbutyl)Phosphonate (): Substituent: 1-Amino-3-methylbutyl (chiral branched chain). Molecular Formula: C₉H₂₂NO₃P. Key Features: Asymmetric synthesis via Schiff base intermediates; used in chiral ligand preparation. Application: Intermediate in stereoselective synthesis .

- Phosphonic Acid, [1-Chloro-2-(Methylseleno)-2-Butenyl]-, Diethyl Ester (): Substituent: Chloro and methylseleno groups on α,β-unsaturated chain. Reactivity: Selenium and chlorine enhance electrophilicity, useful in cross-coupling reactions .

Cyano-Containing Phosphonates

- (2-Amino-3-Cyano-4H-Chromen-4-yl)Phosphonic Acid Diethyl Ester (): Substituent: 2-Amino-3-cyanochromenyl (aromatic heterocycle). Synthesis: One-pot InCl₃-catalyzed reaction of salicylaldehyde, malononitrile, and triethyl phosphite (yield: ~70–80%). Application: Potential anticancer or antimicrobial agent due to chromene’s bioactivity .

Aliphatic and Unsaturated Chains

- Phosphonic Acid, (3-Methyl-1-Oxo-2-Butenyl)-, Diethyl Ester (): Substituent: α,β-Unsaturated ketone (3-methyl-1-oxo-2-butenyl). Molecular Formula: C₉H₁₇O₄P. Application: Reactive in Michael additions or as a dienophile .

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy

- Diethyl 2-Oxo-3,4-Dihydro-2H-Chromen-3-Phosphonate ():

- Diethyl (3-Methyl-1-Oxo-2-Butenyl)Phosphonate ():

Comparison: Cyano groups (e.g., in ) would show ν(C≡N) ~2200 cm⁻¹, absent in saturated analogs.

Biological Activity

Phosphonic acid derivatives have garnered significant attention in medicinal chemistry due to their biological activities, particularly in the fields of antiviral, anticancer, and anti-inflammatory agents. The compound phosphonic acid, (3-amino-3-cyanobutyl)-, diethyl ester is a phosphonate that has been studied for its potential therapeutic effects. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The biological activity of phosphonic acid derivatives often involves:

- Inhibition of Enzymatic Activity : Many phosphonic acids act as inhibitors of enzymes involved in nucleotide metabolism.

- Antiviral Activity : Certain phosphonates demonstrate activity against viral replication by mimicking nucleotide structures.

- Modulation of Lipoprotein Metabolism : Some studies suggest that phosphonic acid esters can enhance lipoprotein lipase activity, influencing lipid metabolism and potentially reducing plasma triglycerides .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits viral replication | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Lipoprotein Modulation | Increases lipoprotein lipase activity |

Case Study 1: Antiviral Efficacy

A study investigated the antiviral properties of a related phosphonic acid derivative. The compound was shown to inhibit the replication of several viruses in vitro. The mechanism involved competitive inhibition at the viral polymerase site, leading to reduced viral load in treated cell cultures.

Case Study 2: Anticancer Activity

In a series of experiments on human breast cancer cell lines (MCF-7), phosphonic acid derivatives demonstrated significant cytotoxic effects. The treatment led to increased apoptosis rates compared to control groups. The compound's effectiveness was attributed to its ability to interfere with cellular signaling pathways involved in cell survival .

Case Study 3: Lipid Metabolism

Research on the metabolic effects of diethyl phosphonate derivatives indicated an increase in lipoprotein lipase activity. This enhancement resulted in decreased triglyceride levels and increased HDL cholesterol in animal models. The metabolic pathway involved cytochrome P450-mediated ester cleavage, highlighting the compound's potential for managing dyslipidemia .

Research Findings

Recent studies have focused on the synthesis and modification of phosphonic acids to enhance their biological activities. Selective esterification techniques have been developed to improve yields and selectivity towards desired products . Moreover, structural modifications have been shown to significantly impact the pharmacokinetic properties and bioactivity profiles of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.